molecular formula C18H38N2O B1328776 Stearic acid hydrazide CAS No. 4130-54-5

Stearic acid hydrazide

Cat. No.: B1328776
CAS No.: 4130-54-5
M. Wt: 298.5 g/mol
InChI Key: BYTFESSQUGDMQQ-UHFFFAOYSA-N
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Description

Stearic acid hydrazide, also known as octadecanoic acid hydrazide, is an organic compound with the molecular formula C₁₈H₃₈N₂O. It is derived from stearic acid, a saturated fatty acid commonly found in animal and vegetable fats. This compound is a white to cream crystalline powder and is primarily used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearic acid hydrazide can be synthesized through the reaction of stearic acid with hydrazine. The process involves the following steps:

    Acylation Reaction: Stearic acid is first converted to stearoyl chloride using thionyl chloride or oxalyl chloride.

    Hydrazinolysis: The stearoyl chloride is then reacted with hydrazine hydrate to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The final product is purified through recrystallization or other suitable methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Stearic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, forming hydrazones or other derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Primary amines.

    Substitution: Hydrazones, Schiff bases.

Scientific Research Applications

Stearic acid hydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a long aliphatic chain and a hydrazide functional group, providing both hydrophobic and reactive properties. This makes it versatile in forming derivatives and interacting with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

octadecanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(21)20-19/h2-17,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTFESSQUGDMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063316
Record name Octadecanoic acid, hydrazide
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Molecular Weight

298.5 g/mol
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CAS No.

4130-54-5
Record name Stearic acid, hydrazide
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Record name Octadecanoic acid, hydrazide
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Record name Stearic acid hydrazide
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Record name Octadecanoic acid, hydrazide
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Record name Octadecanoic acid, hydrazide
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Record name Stearohydrazide
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Record name STEARIC HYDRAZIDE
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Synthesis routes and methods

Procedure details

1.8 g (4.52 mmol) stearic acid tert-butylcarbazate is dissolved in 3 ml trifluoracetic acid, stirred for 15 min and the solvent is removed under vacuum. The mixture is treated with 30 ml dry ether and the precipitate formed is filtered out and washed twice with 50 ml dry diethyl ether. After drying under high vacuum, 1.03 g stearic acid hydrazide is obtained; Rf=0.66 (ethyl acetate/methanol 1/1)
Name
stearic acid tert-butylcarbazate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of Stearic Acid Hydrazide in material science?

A1: this compound shows promise as a material additive, specifically for enhancing the mechanical properties of polymers. Studies have demonstrated its ability to improve the tensile strength, modulus, and elongation at break of Poly(L-lactic acid) (PLLA) []. This suggests potential applications in developing stronger and more durable bioplastics.

Q2: How does the thermal stability of this compound impact its potential applications?

A2: Thermal stability is a crucial factor for many applications. Research indicates that the thermal stability of this compound is influenced by the heating rate []. This information is essential when considering processing temperatures and potential applications where the compound is subjected to heat.

Q3: Can this compound be used to synthesize other valuable compounds?

A3: Yes, this compound serves as a valuable precursor in organic synthesis. For example, it can be reacted with ethyl oleate to synthesize 2,5-disubstituted-1,3,4-oxadiazoles []. This highlights its versatility in producing a range of potentially bioactive heterocyclic compounds.

Q4: Are there any applications of this compound in the field of agriculture or animal feed?

A4: Research suggests that this compound could be present in fermented crop residues intended as animal feed supplements. Specifically, it was identified in wheat bran fermented with Aspergillus terreus CDBB H-194, which was being investigated for its lovastatin production potential []. Further research is needed to assess its impact on rumen microorganisms and overall feed safety.

Q5: What analytical techniques are commonly employed to characterize this compound?

A5: Several analytical techniques are crucial for characterizing this compound. These include:

  • FT-IR Spectroscopy: Used to identify functional groups and confirm the structure [].
  • 1H NMR Spectroscopy: Provides detailed information about the hydrogen environments within the molecule [].
  • GC-MS: This technique, particularly useful for complex mixtures, was employed to identify this compound in fermented wheat bran [].

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